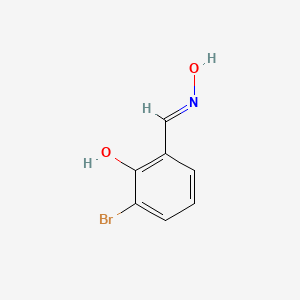
3-Bromo-2-hydroxybenzaldehyde oxime
Descripción general
Descripción
“3-Bromo-2-hydroxybenzaldehyde oxime” is a chemical compound with the molecular formula C7H6BrNO2 . It has an average mass of 216.032 Da and a monoisotopic mass of 214.958176 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-hydroxybenzaldehyde oxime” consists of a benzene ring substituted with a bromo group, a hydroxy group, and an oxime group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
“3-Bromo-2-hydroxybenzaldehyde oxime” has a density of 1.7±0.1 g/cm3, a boiling point of 278.3±30.0 °C at 760 mmHg, and a flash point of 122.1±24.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Contrary to previous literature, bromination of 3-hydroxybenzaldehyde can produce 2-bromo-3-hydroxybenzaldehyde, an unexpected compound, as demonstrated by Otterlo et al. (2004). This compound was further converted into 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalene, with its identity confirmed by X-ray crystallographic analysis (Otterlo, Michael, Fernandes, & Koning, 2004).
Analytical Chemistry Applications
- Shi Jie (2000) developed a gas chromatography method for the determination of 3-bromo-4-hydroxybenzaldehyde. This method is characterized by its simplicity, speed, accuracy, and precision, making it a useful analytical tool (Shi Jie, 2000).
Process Improvement for Synthesis
- Zhang Song-pei (2009) improved the synthesis process of 3-bromo-4-hydroxybenzaldehyde using p-hydroxybenzaldehyde and H2O2/HBr as bromination agents. This method is simpler, more convenient, and less polluting compared to traditional methods (Zhang Song-pei, 2009).
Potential for Antioxidant Activity
- Wang Zonghua (2012) studied the antioxidant activity of synthesized 3-bromo-4,5-dihydroxybenzaldehyde. This compound showed significant scavenging effects on different radicals, suggesting its potential as a medicine or antioxidant ingredient in food (Wang Zonghua, 2012).
Application in Marine Biology
- The marine red alga, Polysiphonia urceolata, was found to contain bromophenols, including 3-bromo-4,5-dihydroxybenzaldehyde, which exhibit potent DPPH radical scavenging activity. This highlights the compound's relevance in marine biology and its potential antioxidant properties (Ke-kai Li, Xiao‐Ming Li, Naiyun Ji, & Bin-Gui Wang, 2008).
Hydrolysis Reactions in Ionic Liquids
- Liu Chang-chun (2009) explored the hydrolysis of 3-bromo-4-hydroxybenzaldehyde in the ionic liquid [Amim]Cl. The study provides insights into the reaction conditions and efficiency in ionic liquids, offering potential applications in green chemistry (Liu Chang-chun, 2009).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-6-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-1-2-5(4-9-11)7(6)10/h1-4,10-11H/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMOCQYUOSVORL-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725227 | |
| Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxybenzaldehyde oxime | |
CAS RN |
28177-82-4 | |
| Record name | 2-Bromo-6-[(hydroxyamino)methylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



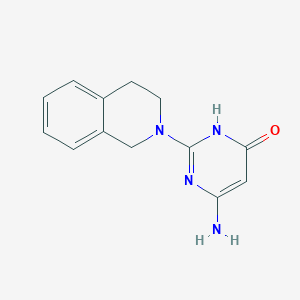
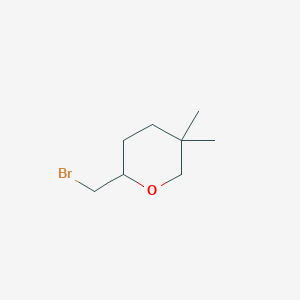
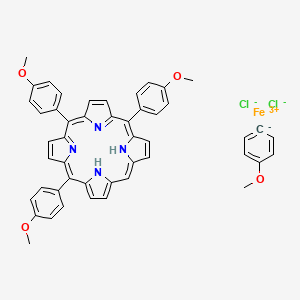
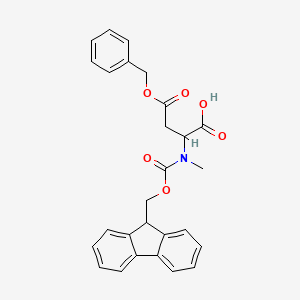
![6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450761.png)
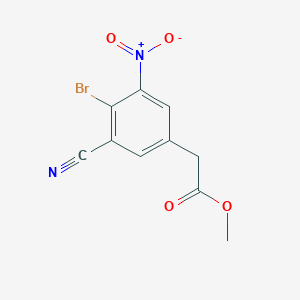
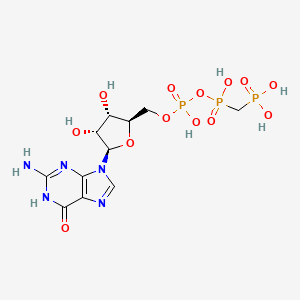
![3-(4-Fluoro-benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1450765.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-3-methylpentanoic acid](/img/structure/B1450767.png)
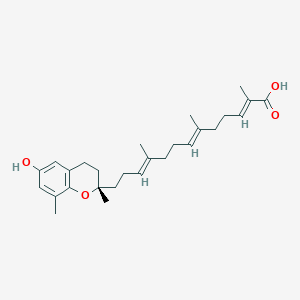
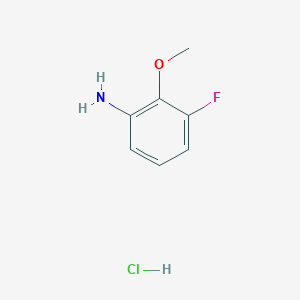
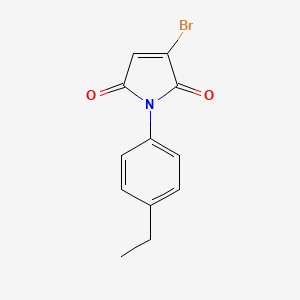
![6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one](/img/structure/B1450773.png)
